4-(2-Chloropyridin-4-yl)-2,6-dipyridin-2-ylpyridine
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Overview
Description
4-(2-Chloropyridin-4-yl)-2,6-dipyridin-2-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with a chloropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropyridin-4-yl)-2,6-dipyridin-2-ylpyridine typically involves the reaction of 2-chloropyridine with 2,6-dipyridin-2-ylpyridine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloropyridin-4-yl)-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloropyridinyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
4-(2-Chloropyridin-4-yl)-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2-Chloropyridin-4-yl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives such as 2-chloropyridine, 4-pyridinemethanol, and 2-chloro-4-hydroxymethylpyridine .
Uniqueness
4-(2-Chloropyridin-4-yl)-2,6-dipyridin-2-ylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for applications where other pyridine derivatives may not be suitable.
Properties
CAS No. |
915799-01-8 |
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Molecular Formula |
C20H13ClN4 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
4-(2-chloropyridin-4-yl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C20H13ClN4/c21-20-13-14(7-10-24-20)15-11-18(16-5-1-3-8-22-16)25-19(12-15)17-6-2-4-9-23-17/h1-13H |
InChI Key |
BAKPZGSWCOBTKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=NC=C4)Cl |
Origin of Product |
United States |
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